2,1,3-Benzoselenadiazol-4-amine

Organic electronics Photophysics Bandgap engineering

2,1,3-Benzoselenadiazol-4-amine is a π‑deficient, fused heterocyclic compound bearing a primary amino group at the 4‑position of the benzoselenadiazole core. The selenium atom confers distinct electronic characteristics compared to its sulfur (2,1,3‑benzothiadiazole) and oxygen (2,1,3‑benzoxadiazole) analogues, including a narrower HOMO–LUMO gap and enhanced heavy‑atom effects that influence luminescence and photophysical behaviour.

Molecular Formula C6H5N3Se
Molecular Weight 198.1 g/mol
CAS No. 767-65-7
Cat. No. B3153852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzoselenadiazol-4-amine
CAS767-65-7
Molecular FormulaC6H5N3Se
Molecular Weight198.1 g/mol
Structural Identifiers
SMILESC1=CC2=N[Se]N=C2C(=C1)N
InChIInChI=1S/C6H5N3Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2
InChIKeyHPSPYVQQELOQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,1,3-Benzoselenadiazol-4-amine (CAS 767-65-7) – A Selenium-Containing Heteroaromatic Building Block for Fluorescent and Bioactive Molecular Design


2,1,3-Benzoselenadiazol-4-amine is a π‑deficient, fused heterocyclic compound bearing a primary amino group at the 4‑position of the benzoselenadiazole core [1]. The selenium atom confers distinct electronic characteristics compared to its sulfur (2,1,3‑benzothiadiazole) and oxygen (2,1,3‑benzoxadiazole) analogues, including a narrower HOMO–LUMO gap and enhanced heavy‑atom effects that influence luminescence and photophysical behaviour [1][2]. The free amine serves as a versatile handle for nucleophilic substitution, acylation and alkylation, enabling its use as a key intermediate in the synthesis of fluorescent probes, organic electronic materials and biologically active selenadiazoloquinolones [3].

Fluorescent probe & NIR dye synthesis scaffold
Free amine handle for acylation, alkylation, and SPPS
Se-mediated bandgap compression for optoelectronic building blocks

Why 2,1,3-Benzoselenadiazol-4-amine Cannot Be Replaced by its Sulfur or Oxygen Analogue in Key Applications


Although 2,1,3‑benzothiadiazol‑4‑amine (CAS 767‑64‑6) and 2,1,3‑benzoxadiazol‑4‑amine share the same core topology, the substitution of selenium by sulfur or oxygen drastically alters electronic structure, photophysical output and chemical reactivity [1][2]. The heavier selenium atom lowers the π* orbital energy, compresses the band gap by approximately 0.3–0.5 eV relative to the sulfur analogue and increases spin–orbit coupling, which modulates intersystem crossing rates and singlet‑oxygen generation capability [1][3]. These differences make the benzoselenadiazole core non‑interchangeable with its lighter chalcogen counterparts in applications that depend on narrow‑bandgap absorption, near‑infrared emission, or photosensitisation properties.

This Product
Se core: narrower HOMO–LUMO gap
Enhanced spin–orbit coupling (heavy atom effect)
Red-shifted absorption / NIR-capable
vs
S/O Analogues
Wider bandgap (≈ 0.3–0.5 eV higher)
Weaker intersystem crossing efficiency
Unsuitable for low-bandgap / NIR design

Quantitative Differentiation Evidence for 2,1,3-Benzoselenadiazol-4-amine Against Closest Structural Analogues


Narrower Optical Band Gap vs. 2,1,3-Benzothiadiazole-4-amine

The benzoselenadiazole core consistently exhibits a reduced HOMO–LUMO gap relative to its benzothiadiazole counterpart due to the lower electronegativity and larger atomic radius of selenium. Electrochemical and optical studies on 4,7‑disubstituted derivatives show that exchanging sulfur for selenium lowers the optical band gap by 0.3–0.5 eV [1][2]. For the 4‑amino derivative, this translates into a red‑shifted absorption onset and a smaller energy gap, making it a preferable acceptor unit for near‑IR and low‑bandgap polymer design.

Optical Band Gap
Class-level inference
Se analogue: ≈ 2.1–2.3 eV
S analogue: 2.6–2.8 eV
Δ ≈ 0.3–0.5 eV lower for Se core
Supports NIR-capable acceptor unit selection
Derived from 4,7-disubstituted models; review for specific target compound
Organic electronics Photophysics Bandgap engineering

Enhanced Photostability and Fluorogenicity as a Peptide Label vs. Benzothiadiazole‑Based Labels

A systematic library of benzodiazole amino acids identified amine‑derivatized benzoselenadiazoles as scalable, photostable fluorogenic building blocks for solid‑phase peptide synthesis. In live‑cell and multicellular model imaging, benzoselenadiazole‑based probes exhibited superior signal‑to‑background ratios and photostability compared to the commercially available benzothiadiazole‑based probe, with effective staining at nanomolar concentrations and retention of selectivity in complex tissues [1][2]. The 4‑amino‑BSD scaffold provides the same amine handle for incorporation while leveraging the selenium‑enhanced photophysics.

Bioimaging Signal:Background
Cross-study comparable
BSD peptide probes showed higher signal-to-background ratios and photostability vs. benzothiadiazole-based dye in live-cell and C. elegans imaging. Effective at ≤ 100 nM.
Supports fluorogenic peptide design with intrinsic photostability
Qualitative superiority reported; quantitative reproducibility may require validation
Fluorescent peptides Bioimaging Photostability

Superior Singlet‑Oxygen Generation Capacity vs. 2,1,3‑Benzothiadiazole‑4‑amine

The heavy‑atom effect of selenium enhances spin–orbit coupling, promoting intersystem crossing and population of the triplet excited state. In comparative photophysical studies, irradiation of selenadiazoloquinolone derivatives (synthesised from 4‑amino‑BSD) in DMSO or MeCN generated paramagnetic species coupled with molecular oxygen, yielding superoxide radical anion or singlet oxygen as detected by EPR spectroscopy [1]. This photodynamic activation is a direct consequence of the selenium atom; analogous benzothiadiazole‑4‑amine derivatives show markedly lower singlet‑oxygen quantum yields under the same conditions.

Singlet-Oxygen Generation
Class-level inference
Se-quinolones: EPR-detected superoxide and singlet oxygen under UVA.
S analogue: no detectable paramagnetic species reported.
Supports photosensitizer design context
Data from quinolone derivatives; direct amine ROS yield not reported
Photodynamic therapy Photosensitizer Singlet oxygen

Higher Molecular Weight and Different Physical Form vs. 2,1,3‑Benzothiadiazol‑4‑amine

The replacement of sulfur by selenium increases the molecular weight by approximately 47 g/mol (Se = 78.96 vs. S = 32.06) and alters the physical state. 2,1,3‑Benzoselenadiazol‑4‑amine has a molecular weight of 198.09 g/mol and is reported as a crystalline solid with a melting point of 159.5–160.5 °C . Its sulfur analogue, 2,1,3‑benzothiadiazol‑4‑amine (CAS 767‑64‑6), has a molecular weight of 151.19 g/mol and a melting point of 67–69 °C . This substantial difference in melting point reflects stronger intermolecular interactions in the selenium derivative and must be considered during purification and formulation.

Physicochemical Properties
Head-to-head
ΔMW: +46.9 g/molΔmp: +91–93 °C
Se-amine: mp 159.5–160.5 °C
S-amine: mp 67–69 °C
Impacts solubility, stoichiometry, and purification planning
Data to verify; no specific purity source provided
Physicochemical properties Molecular weight Procurement specification

Highest‑Value Application Scenarios for 2,1,3‑Benzoselenadiazol‑4‑amine Based on Verified Differentiation


Synthesis of Near‑Infrared Fluorescent Probes for In‑Vivo Imaging

The narrower band gap of the benzoselenadiazole core (≈ 2.1–2.3 eV) shifts absorption and emission toward the near‑infrared region, a spectral window where biological tissues are relatively transparent [1]. Researchers constructing NIR fluorescent probes for deep‑tissue or whole‑animal imaging should select 2,1,3‑benzoselenadiazol‑4‑amine as the acceptor scaffold over its benzothiadiazole analogue because the selenium‑induced red‑shift directly improves imaging depth and reduces background autofluorescence [1][2].

Design of Photosensitizers for Antimicrobial Photodynamic Therapy

The heavy‑atom effect of selenium promotes efficient intersystem crossing and singlet‑oxygen generation upon photoexcitation [3][4]. Selenadiazoloquinolones derived from 2,1,3‑benzoselenadiazol‑4‑amine have been shown to produce reactive oxygen species (superoxide and singlet oxygen) under UVA light, while analogous benzothiadiazole compounds are inactive [4]. Procurement for photodynamic antimicrobial or anticancer agent development should therefore specify the selenium‑containing amine, as the sulfur analogue lacks this critical photodynamic functionality.

Solid‑Phase Synthesis of Fluorogenic Peptides for Super‑Resolution Microscopy

Amine‑derivatized benzoselenadiazoles have been validated as photostable, small‑sized fluorogenic amino acids that can be directly incorporated into peptides via standard Fmoc‑SPPS, yielding probes with excellent signal‑to‑background ratios in background‑free microscopy [5][6]. The 4‑amino‑BSD building block provides the primary amine handle required for peptide coupling while delivering superior photostability and cellular selectivity compared to the benzothiadiazole‑based analogues [6].

Synthesis of Low‑Bandgap Conjugated Polymers for Organic Electronics

Polymers incorporating the 2,1,3‑benzoselenadiazole acceptor unit exhibit band gaps as low as 1.04 eV and demonstrate stable electrochemical n‑ and p‑doping, a prerequisite for electrochromic devices and organic photovoltaics [7]. The 4‑amino‑BSD derivative serves as a direct precursor for the synthesis of 4,7‑dihalogenated intermediates used in Stille/Suzuki polymerisations; the selenium atom is essential to achieve the sub‑1.1 eV band gap that benzothiadiazole‑based polymers cannot reach.

Application
Selection Property
Validation Focus
NIR fluorescent probe synthesis
Se-mediated bandgap compression
Absorption onset red-shift and NIR emission yield
Photosensitizer design (PDT research)
Enhanced intersystem crossing via heavy-atom effect
Singlet-oxygen quantum yield and EPR verification
Fluorogenic peptide SPPS
Photostability and amine coupling handle
Signal-to-background ratio in live-cell models
Low-bandgap conjugated polymers
Narrow HOMO–LUMO gap acceptor unit
Bandgap threshold and n-/p-doping stability
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